Acetylene

概要

説明

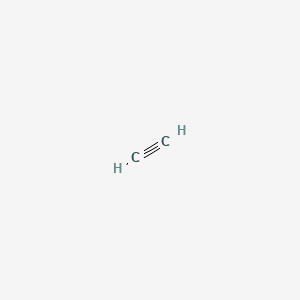

アセチレンは、エチンとしても知られており、化学式C₂H₂を持つ最も単純なアルキンです。これは、不純物の場合に独特の臭いを持つ無色で非常に可燃性の高いガスです。アセチレンは、燃料および化学建築材料として広く使用されています。 これは、1836年にエドマンド・デイビによって発見され、炭素-炭素三重結合の存在による高い反応性で知られています .

合成経路と反応条件:

実験室での調製: アセチレンは約3000℃で炭素電極間に電流を流して水素を流すことで合成できます.

最も一般的な方法の1つは、カルシウムカーバイドと水を反応させてアセチレンと水酸化カルシウムを生成することです。カルシウムカーバイドから: CaC2+2H2O→C2H2+Ca(OH)2

工業生産方法:

メタンの部分燃焼: アセチレンは、空気または酸素でメタンを部分燃焼させることで工業的に生成されます.

アーク放電プロセス: 別の方法は、炭化水素をアーク放電に通すことで、アセチレンと他の副生成物に分解することです.

化学反応の分析

Production of Acetylene

This compound is commonly produced through two main methods :

-

Reaction with Water this compound gas can be produced through a chemical reaction involving calcium carbide and water :

-

Thermal Cracking: this compound can also be produced through thermal cracking of natural gases or other hydrocarbons. This process involves subjecting the gases to high temperatures, followed by separation of this compound using solvents .

Combustion of this compound

This compound is highly combustible and burns with a brilliant, sooty flame . Complete combustion requires a stoichiometric ratio of oxygen to this compound :

Incomplete combustion, which occurs when oxygen is limited, leads to the formation of carbon monoxide, a poisonous gas :

This compound is often used in torches for welding and cutting due to the high heat of combustion .

Addition Reactions

This compound undergoes several addition reactions due to the presence of the triple bond. Examples include:

-

Hydrogenation: this compound can be hydrogenated to ethylene or ethane in the presence of a metal catalyst .

The selectivity for ethylene or ethane depends on the catalyst and reaction conditions .

-

Reaction with Hydrogen Halides: this compound reacts with hydrogen halides such as HBr and HCl :

-

This compound Hydration: The hydration of this compound in the presence of a catalyst yields acetaldehyde :

Cyclotrimerization

This compound can undergo cyclotrimerization to form benzene :

This reaction is exothermic but requires a catalyst .

Reactions with Metals

This compound reacts with sodium metal to form sodium hydro acetylide and hydrogen :

Reaction Thermochemistry

Various reactions involving this compound have different enthalpy changes :

| Reaction | ΔrH° (kJ/mol) |

|---|---|

| 1580 ± 20 | |

| -312.0 ± 0.63 | |

| 117.2 ± 2.1 |

This compound Pyrolysis

This compound pyrolysis, which occurs at high temperatures, involves complex reactions, including self-reaction and isomerization . The self-reaction of this compound can initiate the formation of longer polythis compound molecules .

Catalytic Reactions of this compound

This compound is a feedstock in numerous catalytic reactions, including the synthesis of vinyl chloride, acrylonitrile, vinyl acetate and acetaldehyde . Selective control of these reactions is challenging due to the multiple possible reaction pathways .

科学的研究の応用

Industrial Applications

1.1 Welding and Metal Fabrication

Acetylene is primarily known for its use in welding and metal cutting due to its ability to produce an extremely hot flame. When combined with oxygen, this compound can reach temperatures exceeding 3,500 °C (6,332 °F), making it ideal for tasks such as:

- Welding Steel : this compound is preferred for welding due to its high flame temperature that ensures strong and precise welds.

- Cutting Metals : The intense heat allows for efficient cutting of various metals.

- Flame Hardening : this compound is utilized for hardening metal surfaces through controlled heating.

1.2 Chemical Production

This compound serves as a key raw material in the synthesis of several important chemicals, including:

- Vinyl Chloride : A precursor for polyvinyl chloride (PVC), widely used in construction and plumbing.

- Acrylonitrile : Used in the production of synthetic fibers and plastics.

- Polymers : this compound is essential in producing polymers like polythis compound, which have applications in electronics and materials science.

Scientific Research Applications

2.1 Radiocarbon Dating

One significant application of this compound in scientific research is its use in radiocarbon dating. Scientists utilize this compound to volatilize carbon from samples, allowing for precise age determination of archaeological and geological specimens. This method is critical for understanding historical timelines and environmental changes.

2.2 Sustainable Synthesis Methods

Recent advancements have focused on developing sustainable methods for synthesizing this compound from carbon dioxide and water. Researchers have created electrochemical processes that convert these raw materials into this compound without relying on fossil fuels. For instance:

- A novel two-step electrolysis process has achieved a current efficiency of 92% in producing calcium carbide (CaC₂), which can then be converted to this compound. This method not only reduces carbon emissions but also contributes to resource recycling efforts .

Case Studies

作用機序

アセチレンの高い反応性は、主にさまざまな付加反応と重合反応に関与できる炭素-炭素三重結合によるものです。 三重結合は、1つのシグマ結合と2つのパイ結合で構成されており、有機合成において汎用性の高い反応剤となっています {_svg_3} .

6. 類似の化合物との比較

アセチレンは、三重結合を持つため、炭化水素の中で独特であり、化学反応における高い反応性と汎用性を備えています。類似の化合物には次のものがあります。

エチレン(C₂H₄): 二重結合を持つアルケンで、アセチレンよりも反応性が低いですが、ポリエチレンの生産で広く使用されています.

エタン(C₂H₆): 単結合を持つアルカンで、さらに反応性が低く、主に燃料として使用されます.

アセチレンのユニークな特性により、産業用および研究用アプリケーションの両方で貴重な化合物となっています。

類似化合物との比較

Acetylene is unique among hydrocarbons due to its triple bond, which imparts high reactivity and versatility in chemical reactions. Similar compounds include:

Ethylene (C₂H₄): An alkene with a double bond, less reactive than this compound but widely used in the production of polyethylene.

Ethane (C₂H₆): An alkane with single bonds, even less reactive and primarily used as a fuel.

This compound’s unique properties make it a valuable compound in both industrial and research applications.

生物活性

Acetylene (C₂H₂), a colorless gas with a distinctive odor, is not only significant in industrial applications but also exhibits notable biological activities. This article explores the various biological activities associated with this compound and its derivatives, supported by research findings, case studies, and data tables.

Overview of Biological Activities

This compound and its derivatives have been studied for their potential therapeutic properties, including:

- Antimicrobial Activity : this compound compounds have demonstrated efficacy against various bacterial strains.

- Anticancer Properties : Certain this compound derivatives are being investigated for their anticancer potential.

- Inhibition of Enzymatic Reactions : this compound acts as an inhibitor in several biochemical pathways, affecting processes such as nitrogen fixation and reductive dehalogenation.

Antimicrobial Activity

Research has shown that this compound derivatives exhibit significant antibacterial properties. A study synthesized new this compound compounds from benzoin and evaluated their activity against common pathogens. The results are summarized in Table 1.

| Compound | Staphylococcus aureus (mm) | Salmonella typhimurium (mm) |

|---|---|---|

| I a | 15 | 13 |

| I b | 22 | 17 |

| I c | 24 | 18 |

| I d | 15 | 6 |

| I e | 20 | 12 |

These findings indicate that certain this compound derivatives can be effective against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

Anticancer Properties

This compound-containing compounds have also been explored for their anticancer activities. A study focused on this compound derivatives with thiazole scaffolds revealed promising results in inhibiting cancer cell proliferation. The introduction of the this compound moiety enhanced the biological activity of these compounds, making them candidates for further development in cancer therapy .

Inhibition of Enzymatic Reactions

This compound has been identified as a potent reversible inhibitor of reductive dehalogenation processes. In a kinetic study, it was shown to inhibit the transformation of trichloroethene (TCE) and vinyl chloride (VC) by anaerobic cultures. The inhibition levels were concentration-dependent, with significant reductions observed at specific this compound concentrations. This property can be leveraged to investigate anaerobic biodegradation processes in contaminated environments .

The mechanism involves this compound binding to the active sites of enzymes involved in dehalogenation, effectively blocking substrate access and inhibiting enzymatic activity. This characteristic makes this compound a useful tool for probing biological activities in environmental microbiology .

Nitrogen Fixation Studies

This compound's role extends into environmental microbiology, particularly in studies of nitrogen fixation. The isotopic this compound reduction assay (ISARA) is utilized to quantify nitrogen fixation rates by measuring the conversion of this compound to ethylene. This method has revealed insights into the activity of nitrogen-fixing communities across various ecosystems .

Case Studies

- Antimalarial Activity : this compound derivatives have been tested for antimalarial properties, showing effectiveness against Plasmodium falciparum in vitro. The structural modifications involving this compound groups were crucial for enhancing activity against this parasite .

- Environmental Applications : In studies examining wood-feeding termites and leaf litter, researchers employed ISARA to assess complementary biological nitrogen fixation rates. This compound was integral to these assessments, providing a reliable measure of microbial activity .

特性

IUPAC Name |

acetylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2/c1-2/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFWRNGVRCDJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2 | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acetylene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acetylene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-58-7, 26875-73-0, 25768-70-1, 25768-71-2 | |

| Record name | Polyacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyne, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26875-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyne, homopolymer, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25768-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyne, homopolymer, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25768-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6026379 | |

| Record name | Ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

26.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetylene appears as a colorless gas with a faint garlic-like odor. Easily ignited and burns with a sooty flame. Gas is lighter than air. Flame may flash back to the source of a leak very easily. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.] [NIOSH] Vapor density = 0.91 (lighter than air); [HSDB], COLOURLESS GAS DISSOLVED IN ACETONE UNDER PRESSURE., Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.] | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-119 °F at 760 mmHg (USCG, 1999), -84.7 °C (sublimation point), BP: -84 °C sublimes, Sublimes | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

0 °F, Closed cup: -18.15 °C (-0.7 °F)., Flammable gas, NA (Gas) | |

| Record name | Acetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

2 % (NIOSH, 2023), In water, 1200 mg/L at 25 °C, Soluble in water and many organic materials, Slightly soluble in ethanol, carbon disulfide; soluble in acetone, benzene, chloroform, One volume dissolves in 6 volumes of glacial acetic acid or alcohol. Soluble in ether, benzene. Acetone dissolves 25 volume at 15 °C, 760 mm Hg; acetone dissolves 300 vol at 12 atm, Moderately soluble in ethanol and acetic acid; very soluble in Me2CO; almost miscible in ether, Solubility in water, g/100ml at 20 °C: 0.12, 2% | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.613 at -112 °F (USCG, 1999) - Less dense than water; will float, 0.377 g/cu cm (pressure >1 atm), 1 L weighs 1.165 g at 0 °C and 760 mm Hg; density of gas: 0.90 (Air = 1); below 37 °C (critical temp) it liquifies at 68 atm; at 0 °C it liquifies at 21.5 atm, 0.91(relative gas density) | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

0.91 (NIOSH, 2023) - Lighter than air; will rise (Relative to Air), 0.91 (Air = 1), Relative vapor density (air = 1): 0.907 | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

44.2 atm (NIOSH, 2023), Vapor pressure = 40 atm at 16.8 °C, Vapor pressure, kPa at 20 °C: 4460, 44.2 atm | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Acetylene alkylates the cytochrome P450 prothestic heme. This alkylation is coupled with catalytic turnover by the target enzyme and results in suicide inactivation of the enzymes. The oxidation of acetylene appears to result in the highly instable epoxide that rearranges to the keten. The structure of the prosthetic heme adduct is -CH2CHO., Acetylene acts as a simple asphyxiant by diluting the oxygen in the air to a level which will not support life., On loss of containment this substance /(acetylene)/ can cause suffocation by lowering the oxygen content of the air in confined areas., ... Acetylene-oxygen mixtures (750,000 to 800,000 ppm) produced an increase in blood pressure of patients during anesthesia ... attributable to stimulation of the vasomotor center. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Acetylene prepared from calcium carbide ... contains phosphine and some arsine ... up to 95 and 3 ppm respectively., The most widely used method for producing acetylene is from calcium carbide and occasionally contains phosphine and arsine as impurities., Crude acetylene frequently contains traces of ammonia, hydrogen sulfide, and phosphine, which are usually scrubbed out with caustic soda soln. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas ... [Note: Shipped under pressure dissolved in acetone] | |

CAS No. |

74-86-2 | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC7TV75O83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AO927C00.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-119 °F (Sublimes) (NIOSH, 2023), -80.7 °C (triple point), -119 °F (Sublimes) | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Acetylene (ethyne) is the simplest alkyne with the molecular formula C2H2 and a molecular weight of 26.04 g/mol. Spectroscopically, it's characterized by a strong C≡C stretching vibration observed around ∼2100 cm−1 in Raman and infrared spectroscopy. This frequency is sensitive to complexation and undergoes a redshift upon coordination with metal centers. [, , , ]

A: this compound is a highly flammable gas requiring careful handling. It's often stored dissolved in acetone under pressure. Residual acetone can impact applications, necessitating removal techniques like condensation and separation. []

ANone: this compound is a versatile building block in organic synthesis. Catalysts like {μ-[3,5-(CF3)2Pz]Cu}3 facilitate numerous transformations:

- Alkyne C(sp)-H bond carboxylation: this compound reacts with CO2 to yield valuable carboxylic acids. []

- Azide-alkyne cycloadditions: this compound participates in click chemistry reactions to produce 1,2,3-triazoles, important heterocyclic compounds. []

- Vinyl sulfide synthesis: Catalysts enable thiol addition to this compound, forming vinyl sulfides. []

- This compound dimerization: Copper(I) chloride supported on activated carbon (CuCl/activated carbon) catalyzes the dimerization of this compound to monovinylthis compound, a key intermediate in coal chemical industries. []

A: Research on CuCl/activated carbon catalysts for gas-solid this compound dimerization revealed that coke deposition and changes in copper valence impact catalyst activity. Coke deposition can be mitigated through calcination. Higher this compound conversion rates correlate with higher Cu+ content, suggesting that Cu+ may be the active catalytic center. []

A: Yes, supported benzyl zirconium compounds on dehydroxylated alumina can selectively hydrogenate this compound to ethylene. The activity and selectivity of the C5H5ZrBzl3/Al2O3 system are comparable to those of industrial Pd/Al2O3 catalysts. []

A: Density functional theory (DFT) calculations have provided insights into the mechanism of this compound hydrogenation catalyzed by the Pd8 cluster. The calculations identified key intermediates like vinylidene and ethylidyne, demonstrating a multistep process involving H atom addition. []

A: Ab initio molecular orbital theory studies suggest that the anti-selectivity observed in nucleophilic additions to alkynes is consistent with the trans-bending of the this compound molecule. This was further supported by calculations showing that the hydride ion adds to this compound through a single transition state resulting from anti-addition. []

A: High-purity this compound is crucial in semiconductor manufacturing for depositing thin films through chemical vapor deposition (CVD). Solvent removal from stored this compound is essential for consistent film quality. []

A: this compound possesses excellent combustion properties, including high flame velocity and calorific value, making it suitable as a fuel in internal combustion engines. Studies have demonstrated its potential as a primary fuel in modified CI engines with diesel as a pilot fuel, showing increased brake thermal efficiency and reduced emissions compared to neat diesel operation. [, ]

A: Research indicates that using this compound as a fuel in SI engines can potentially reduce pollutant emissions compared to traditional gasoline. This compound's cleaner combustion characteristics make it an environmentally attractive alternative fuel source. []

A: Raman spectroscopy is highly effective for detecting and quantifying this compound in various matrices, including transformer oil. The technique allows for sensitive and accurate measurements of this compound, aiding in the assessment of oil-paper insulation aging and ensuring power system safety. []

A: The this compound reduction assay, based on the ability of nitrogenase enzymes to reduce this compound to ethylene, is widely used to estimate nitrogen fixation rates in biological systems, including legume-rhizobia symbiosis and mangrove ecosystems. [, , ]

A: this compound acts as a non-competitive inhibitor of nitrogenase, binding to the enzyme's active site and blocking the reduction of nitrogen to ammonia. The reduction of this compound to ethylene provides a quantifiable measure of nitrogenase activity. [, ]

A: Yes, the this compound inhibition method is a valuable tool for quantifying denitrification by selectively inhibiting nitrous oxide reduction to dinitrogen gas. This method relies on the short-term exposure of samples to high this compound concentrations, allowing for accurate assessment of nitrous oxide production from denitrification. []

A: this compound plays a crucial role in synthesizing transparent, highly conductive graphene electrodes. It serves as a supplemental carbon source during the thermolysis of graphite oxide, repairing defects and enhancing graphitization, resulting in improved electrical conductivity. []

A: Polymerization of this compound derivatives in chiral nematic liquid crystals (LCs) can yield optically active helical polythis compound. The chirality of the LC template is transferred to the polymer, resulting in helical fibrils with distinct optical properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。